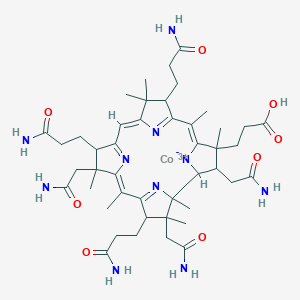
Oleamine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oleamine oxide is a naturally occurring compound that has been found in various plant and animal sources. It is a type of amine oxide that has been studied extensively due to its unique properties. In
作用機序
The mechanism of action of oleamine oxide is not yet fully understood. However, it is believed to work by disrupting the cell membranes of microorganisms, leading to their death. It may also work by inhibiting the production of inflammatory cytokines, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been found to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using oleamine oxide in lab experiments is its natural occurrence, which makes it more environmentally friendly than synthetic compounds. Additionally, it has been found to be relatively non-toxic, making it safe to use in various applications. However, one limitation of using this compound is its low solubility in water, which could make it difficult to work with in certain applications.
将来の方向性
There are numerous future directions for research on oleamine oxide. One area of interest is the development of new antibiotics based on its antimicrobial properties. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of inflammatory diseases. Finally, there is potential for the development of new techniques for the synthesis and purification of this compound, which could make it more accessible for various applications.
合成法
Oleamine oxide can be synthesized through a variety of methods, including chemical synthesis and extraction from natural sources. One common method of synthesis is through the oxidation of oleic acid with hydrogen peroxide. This process produces a mixture of oleic acid and this compound, which can be separated through various purification techniques.
科学的研究の応用
Oleamine oxide has been the subject of numerous scientific studies due to its potential applications in various fields. It has been found to have antimicrobial properties, making it useful in the development of new antibiotics. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of various inflammatory diseases.
特性
CAS番号 |
14351-50-9 |
|---|---|
分子式 |
C20H41NO |
分子量 |
311.5 g/mol |
IUPAC名 |
(Z)-N,N-dimethyloctadec-9-en-1-amine oxide |
InChI |
InChI=1S/C20H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)22/h11-12H,4-10,13-20H2,1-3H3/b12-11- |
InChIキー |
QCTZUSWOKFCWNB-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](C)(C)[O-] |
SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)[O-] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)[O-] |
その他のCAS番号 |
14351-50-9 |
ピクトグラム |
Corrosive; Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)

![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)
![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)
![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)
![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)

![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)